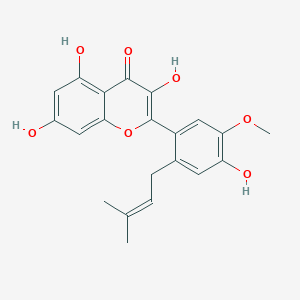
6'-Prenylisorhamnetin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Prenylisorhamnetin is a prenylated flavonoid, a type of secondary metabolite found in various plants. It is characterized by the presence of a prenyl group attached to the flavonoid skeleton. This compound is known for its diverse biological activities and potential therapeutic applications. Prenylated flavonoids, including 6’-Prenylisorhamnetin, are recognized for their enhanced bioactivity and bioavailability compared to their non-prenylated counterparts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Prenylisorhamnetin typically involves the prenylation of isorhamnetin. This process can be achieved through various chemical reactions, including the use of prenyl donors such as dimethylallyl diphosphate (DMAPP) and prenyltransferases . The reaction conditions often require specific catalysts and controlled environments to ensure regioselectivity and stereoselectivity.
Industrial Production Methods: Industrial production of 6’-Prenylisorhamnetin may involve biotechnological approaches, utilizing engineered microorganisms to produce the compound through fermentation processes. These methods offer a sustainable and scalable means of production, reducing the reliance on chemical synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 6’-Prenylisorhamnetin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can modify the prenyl group or other functional groups on the flavonoid skeleton.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions include oxidized flavonoids, reduced derivatives, and substituted flavonoids with enhanced biological properties .
Aplicaciones Científicas De Investigación
6’-Prenylisorhamnetin has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6’-Prenylisorhamnetin involves its interaction with various molecular targets and pathways. It has been shown to modulate the expression of genes related to lipid metabolism, such as Pparγ, apolipoprotein E (ApoE), and cytochrome P450 family 7 subfamily a member 1 (CYP7a1) . Additionally, it exerts its effects through antioxidant and anti-inflammatory pathways, contributing to its therapeutic potential .
Comparación Con Compuestos Similares
Isorhamnetin: A non-prenylated flavonoid with similar biological activities but lower bioavailability.
Quercetin: Another flavonoid with antioxidant and anti-inflammatory properties, but lacking the prenyl group.
Kaempferol: A flavonoid with similar structural features but different biological activities.
Uniqueness of 6’-Prenylisorhamnetin: 6’-Prenylisorhamnetin stands out due to its enhanced bioactivity and bioavailability, attributed to the presence of the prenyl group. This modification increases its lipid solubility and affinity for cell membranes, making it more effective in interacting with cellular targets .
Propiedades
Fórmula molecular |
C21H20O7 |
|---|---|
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
3,5,7-trihydroxy-2-[4-hydroxy-5-methoxy-2-(3-methylbut-2-enyl)phenyl]chromen-4-one |
InChI |
InChI=1S/C21H20O7/c1-10(2)4-5-11-6-14(23)16(27-3)9-13(11)21-20(26)19(25)18-15(24)7-12(22)8-17(18)28-21/h4,6-9,22-24,26H,5H2,1-3H3 |
Clave InChI |
WIHQAFLBAOVXLQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















